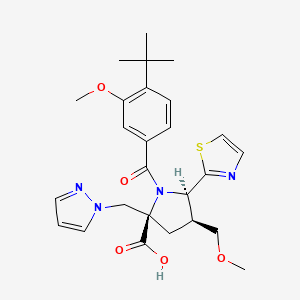
GW3965盐酸盐
概述
描述
GW 3965 盐酸盐: 是一种强效且选择性的肝脏X受体(LXRα和LXRβ)激动剂。 这些受体是核受体,充当配体依赖性转录因子,调节胆固醇、脂肪酸和葡萄糖稳态 . 该化合物以其改变LXR调节的基因表达的能力而闻名,影响与葡萄糖和脂质代谢相关的通路 .
科学研究应用
GW 3965 盐酸盐具有广泛的科学研究应用,包括:
作用机制
GW 3965 盐酸盐通过与肝脏X受体(LXRα和LXRβ)结合并激活来发挥其作用。 这些受体参与调节与胆固醇、脂肪酸和葡萄糖代谢相关的基因 . 激活后,GW 3965 盐酸盐改变LXR调节的基因表达,导致代谢途径和生理反应发生变化 . 该化合物还通过其与LXRα和LXRβ的相互作用影响炎症和血压反应 .
生化分析
Biochemical Properties
GW3965 hydrochloride interacts with the liver X receptors (LXRs), specifically hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . LXRs are nuclear receptors that regulate the expression of many genes involved in lipid homeostasis and inflammation . By activating these receptors, GW3965 hydrochloride can influence various biochemical reactions in the body .
Cellular Effects
In cellular processes, GW3965 hydrochloride has been shown to up-regulate the expression of the cholesterol transporter gene ABCA1 and the E3 ubiquitin ligase IDOL, and reduce LDLR levels . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, GW3965 hydrochloride exerts its effects by binding to LXRs, leading to the activation of these receptors . This can result in changes in gene expression, including the up-regulation of genes involved in cholesterol transport and the down-regulation of genes involved in inflammation .
Dosage Effects in Animal Models
In animal models, the effects of GW3965 hydrochloride can vary with different dosages . For example, a study found that GW3965 hydrochloride treatment at a dosage of 40 mg/kg induced an increase of neuroactive steroids in the spinal cord of STZ-rats .
Metabolic Pathways
GW3965 hydrochloride is involved in the LXR pathway, which plays a crucial role in lipid metabolism . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of GW3965 hydrochloride is not explicitly stated in the available literature. Given that it is an agonist of LXRs, which are nuclear receptors, it is likely that GW3965 hydrochloride exerts its effects in the nucleus of cells where it can influence gene expression .
准备方法
合成路线和反应条件: GW 3965 盐酸盐通过一系列化学反应合成,涉及苯乙酸衍生物的形成。
工业生产方法: GW 3965 盐酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的纯化步骤,如重结晶和色谱法,以实现所需的产物质量 .
化学反应分析
反应类型: GW 3965 盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化和硝化反应很常见,使用氯和硝酸等试剂.
主要生成产物: 这些反应产生的主要产物取决于所用条件和试剂。 例如,氧化可能会产生氧化物,而取代反应可以在芳香环上引入各种官能团 .
相似化合物的比较
属性
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPUWJFHNOUNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961003 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-17-3 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW3965 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)






![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)



![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)
